4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction can be promoted by Lewis bases such as PCy3 or Brønsted bases like K2CO3, which help control the stereochemistry of the product .
Industrial Production Methods: While specific industrial production methods for 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve optimizing the cycloaddition reactions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxindole derivatives.
Reduction: This can produce reduced forms of the spirocyclic compound.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with biological targets, such as enzymes or receptors. The spirocyclic structure can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the chlorine substituent but shares the core structure.
Spiropyrans: These compounds also feature a spirocyclic framework but differ in their specific ring systems and substituents.
Uniqueness: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chlorine substituent, which can influence its reactivity and biological activity. This makes it distinct from other spirocyclic compounds and potentially more versatile in various applications .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11ClN2O/c12-7-2-1-3-8-9(7)11(10(15)14-8)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
CIZLXRXGIRYPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC=C3Cl)NC2=O |
Origin of Product |
United States |
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